6,9-Diphenyl-9H-carbazol-3-yl-3-boronic acid
CAS No.: 1133058-06-6
Cat. No.: VC3429864
Molecular Formula: C24H18BNO2
Molecular Weight: 363.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1133058-06-6 |
|---|---|
| Molecular Formula | C24H18BNO2 |
| Molecular Weight | 363.2 g/mol |
| IUPAC Name | (6,9-diphenylcarbazol-3-yl)boronic acid |
| Standard InChI | InChI=1S/C24H18BNO2/c27-25(28)19-12-14-24-22(16-19)21-15-18(17-7-3-1-4-8-17)11-13-23(21)26(24)20-9-5-2-6-10-20/h1-16,27-28H |
| Standard InChI Key | AIDQRXUWQFRMAQ-UHFFFAOYSA-N |
| SMILES | B(C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5)(O)O |
| Canonical SMILES | B(C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5)(O)O |
Introduction
Structural and Physical Properties
The compound’s structure includes a carbazole moiety (a fused indole-benzene system) with phenyl substituents at positions 6 and 9. The boronic acid group is attached at position 3, enabling participation in cross-coupling reactions . Key physical properties include:
The boronic acid group’s acidity () allows for selective deprotonation under basic conditions, a critical feature for Suzuki-Miyaura couplings .
Synthesis and Preparation
Synthetic Routes
The synthesis typically involves:
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Carbazole Core Construction: Starting from 9H-carbazole, phenyl groups are introduced via Ullmann coupling or palladium-catalyzed reactions .
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Boronic Acid Functionalization: Bromination at position 3 followed by lithium-halogen exchange and boronation .
A representative synthesis from literature :
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Reagents: (9-phenyl-9H-carbazol-3-yl)boronic acid, aryl halide, Pd(PPh₃)₄.
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Conditions: THF/water, Na₂CO₃, 80°C.
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Yield: 85.3% for 4-(9-phenyl-9H-carbazol-3-yl)benzaldehyde intermediates .
Key Challenges
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Steric Hindrance: Bulky phenyl groups at positions 6 and 9 may reduce reaction rates in cross-couplings .
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Side Reactions: Competing protodeboronation in acidic or protic solvents .
Applications in Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
6,9-Diphenyl-9H-carbazol-3-yl-3-boronic acid is a precursor for hole-transporting materials (HTMs) and electron-transporting materials (ETMs) in OLEDs. Its carbazole core provides:
Case Study:
In a study by De Gruyter, biscarbazole derivatives synthesized via Suzuki-Miyaura coupling exhibited emissions in the green and yellow-red regions, attributed to π-π* transitions .
Organic Photovoltaics (OPVs)
The compound’s electron-deficient boronic acid group enhances compatibility with donor-acceptor systems, improving power conversion efficiency (PCE) .
Pharmaceutical and Biomedical Applications
Fluorescent Probes
The carbazole moiety’s fluorescence properties () make it suitable for cellular imaging .
| Hazard | Precaution | Source |
|---|---|---|
| Skin/Irritation | Avoid contact; wear gloves | |
| Eye Irritation | Use goggles; rinse with water | |
| Inhalation | Use in well-ventilated areas |
GHS Pictograms: (Warning) for skin and eye irritation .
| Supplier | Quantity | Price (USD) | Purity |
|---|---|---|---|
| BLD Pharmatech | 250 mg | $14.90 | 95% |
| Aladdin Scientific | 250 mg | $14.90 | 95% |
| Ambeed, Inc. | 250 mg | Inquiry-based | 95% |
Lead Time: 8–12 weeks due to sourcing challenges .
Research Case Studies
Photophysical Properties
In a study by Monatshefte für Chemie, 3,6-diphenyl-9-hexyl-9H-carbazole derivatives with electron-withdrawing groups (e.g., nitro) exhibited red-shifted emissions () .
OLED Material Optimization
Biscarbazole derivatives synthesized via Suzuki-Miyaura coupling achieved yields up to 81.6% and demonstrated broad emission spectra, suitable for white OLEDs .
Future Directions
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